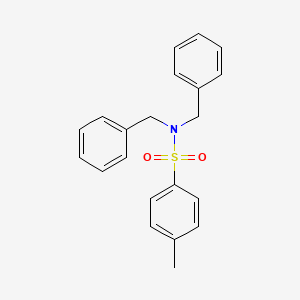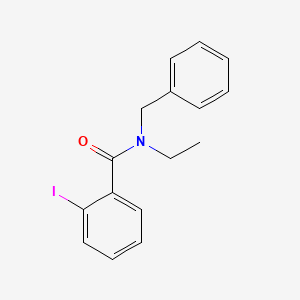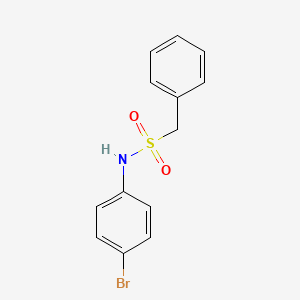
1-(2-methylphenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylphenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
The synthesis of 1-(2-methylphenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of 2-methylbenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrrolidine ring.
Chemical Reactions Analysis
1-(2-methylphenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead molecule for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It has been investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antiviral activities.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2-methylphenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives such as:
1-(2-chlorophenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide: This compound has a similar structure but with a chlorine substituent, which can alter its chemical and biological properties.
1-(2-methoxyphenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide: The presence of a methoxy group can influence the compound’s reactivity and interactions with biological targets.
These comparisons highlight the unique features of this compound, such as its specific substituents and their effects on the compound’s properties and applications.
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(2-methylphenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c1-14-8-6-7-11-18(14)22-13-17(12-19(22)23)20(24)21-15(2)16-9-4-3-5-10-16/h3-11,15,17H,12-13H2,1-2H3,(H,21,24) |
InChI Key |
ZMUYTMNDRRUCKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Isobutyrylamino-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide](/img/structure/B11176753.png)

![N-[4-(3,4-Dihydro-2H-quinoline-1-carbonyl)-phenyl]-isobutyramide](/img/structure/B11176768.png)
![2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11176770.png)


![N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide](/img/structure/B11176795.png)
![4-[(4-Iodophenyl)carbamoyl]phenyl acetate](/img/structure/B11176803.png)
![3,4,5-trimethoxy-N'-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11176808.png)
![6-(2-Chloro-6-fluorophenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL](/img/structure/B11176812.png)

![N-(3,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11176819.png)
![2-[(4-methylphenyl)sulfonyl]-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11176820.png)
![4-ethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B11176826.png)
